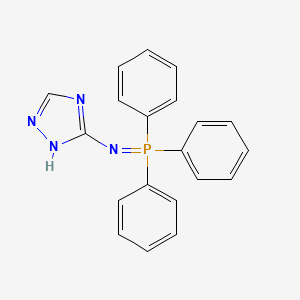

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Triphenylphosphoranylidene)aniline is a compound that has been reported as a new electrolyte additive for high performance lithium cobalt oxide (LiCoO2) electrodes during high voltage operations in lithium ion batteries .

Synthesis Analysis

The synthesis of related compounds often involves the use of triphenylphosphine . For instance, the synthesis of (Triphenylphosphoranylidene)acetonitrile involves the use of acetylenic esters .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystal structure determinations .Chemical Reactions Analysis

Triphenylphosphoranylidene compounds can engage in various reactions, forming products like olefins and phosphorimino compounds.Aplicaciones Científicas De Investigación

Synthesis of Derivatives

N-(Triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is used in the synthesis of various chemical compounds. For instance, it reacts with naphthoquinone diazide to form a unique 2-amino-1,2,3-triazole derivative, which undergoes further reactions such as aza-Wittig reaction with aldehydes. This synthesized compound has been found to be stable and exhibits high melting points, suggesting its utility in various chemical applications (Sun & Watson, 1997).

Condensation Reactions

It also plays a role in condensation reactions. An efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives uses (N-isocyanimino)triphenylphosphorane, showing its utility in creating complex organic molecules (Ramazani & Rezaei, 2010).

Synthesis of Poly(Amine-Imide)s

In polymer science, a triphenylamine-containing aromatic diamine synthesized from this compound has been used to create novel aromatic poly(amine-imide)s. These polymers are amorphous, soluble in organic solvents, and can be cast into films, suggesting their potential in material science applications (Cheng, Hsiao, Su, & Liou, 2005).

Alkylation Reaction

In another application, methyl (triphenylphosphoranylidene)acetate, a related compound, has been used to alkylate amines, acids, and phenols, demonstrating the compound's reactivity and usefulness in organic synthesis (Desmaële, 1996).

Host-Guest Chemistry

The compound has been studied in host-guest chemistry, particularly in amine inclusion compounds, showing its potential in molecular recognition and supramolecular chemistry (Foces-Foces, Llamas-Saiz, Claramunt, López, Elguero, Molina, Arques, & Obón, 1993).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQYAKYUNBUSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)